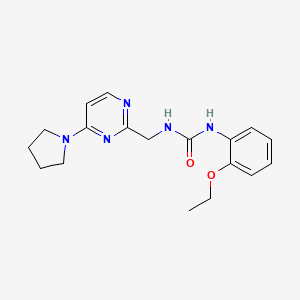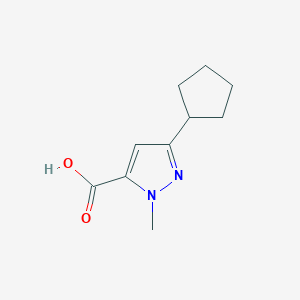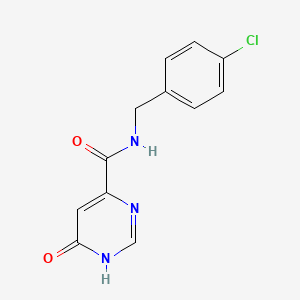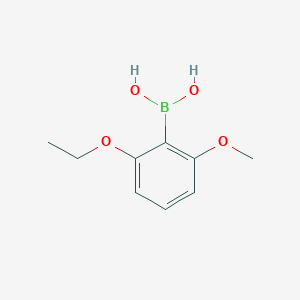![molecular formula C16H22N4O2S B2876130 N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1798698-79-9](/img/structure/B2876130.png)
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential pharmacological applications. CTZ belongs to the class of compounds known as thiazolylmethylmorpholines and has been shown to exhibit a range of biological activities that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide has been extensively studied for its potential pharmacological applications, including its use as an analgesic, anti-inflammatory, and anti-convulsant agent. This compound has also been shown to exhibit antipsychotic and anti-tumor activities, making it a promising candidate for drug development in these areas. Additionally, this compound has been used as a tool compound for studying the role of the sigma-1 receptor in various biological processes.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is not fully understood, but it is known to bind to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes. Binding of this compound to the sigma-1 receptor has been shown to modulate calcium signaling, activate the mitogen-activated protein kinase (MAPK) pathway, and regulate the activity of various ion channels. These effects are thought to underlie the pharmacological activities of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, this compound has been shown to modulate calcium signaling, regulate ion channel activity, and activate the MAPK pathway. These effects can lead to changes in neurotransmitter release, neuronal excitability, and cell proliferation, among other processes. This compound has also been shown to exhibit anti-inflammatory and anti-tumor activities, which may be related to its effects on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide is that it is a well-characterized compound that has been extensively studied for its pharmacological activities. This makes it a useful tool compound for studying the role of the sigma-1 receptor in various biological processes. Additionally, this compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the study of the sigma-1 receptor and its role in various biological processes, which may lead to the identification of new drug targets. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more suitable for use in pharmacological research.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide involves the reaction of 1-cyanocyclohexane with 2-(1,3-thiazol-2-yl)morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and yields this compound as a white crystalline solid with a melting point of 158-160°C. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in pharmacological research.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c17-12-16(4-2-1-3-5-16)19-14(21)11-20-7-8-22-13(10-20)15-18-6-9-23-15/h6,9,13H,1-5,7-8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKGMGPXXMVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOC(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)




![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2876058.png)



![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2876067.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2876068.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B2876069.png)